Methyl 3,3,3-trifluoro-2-(indol-3-YL)alaninate
CAS No.:
Cat. No.: VC17588129
Molecular Formula: C12H11F3N2O2
Molecular Weight: 272.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11F3N2O2 |
|---|---|
| Molecular Weight | 272.22 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate |
| Standard InChI | InChI=1S/C12H11F3N2O2/c1-19-10(18)11(16,12(13,14)15)8-6-17-9-5-3-2-4-7(8)9/h2-6,17H,16H2,1H3/t11-/m1/s1 |
| Standard InChI Key | BBQYGXRPMLVVGN-LLVKDONJSA-N |
| Isomeric SMILES | COC(=O)[C@](C1=CNC2=CC=CC=C21)(C(F)(F)F)N |
| Canonical SMILES | COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three critical components:
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An indole ring system, which confers π-π stacking capabilities and hydrogen-bonding potential through its pyrrole and benzene fused rings.
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A trifluoromethyl group (-CF₃) at the β-position of the alaninate backbone, enhancing metabolic stability and lipophilicity.
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A methyl ester group at the carboxyl terminus, which can serve as a prodrug motif or be hydrolyzed for further functionalization .
Spectroscopic Validation
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the connectivity of these groups:
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¹H NMR: Signals at δ 7.0–7.5 ppm correspond to aromatic protons of the indole ring, while the methyl ester appears as a singlet near δ 3.7 ppm.
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¹³C NMR: The trifluoromethyl carbon resonates at ~120 ppm (quartet, J = 280 Hz), and the carbonyl carbon of the ester is observed near δ 170 ppm.
Mass spectrometry (MS) data show a molecular ion peak at m/z 272.22, consistent with the molecular weight.
Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁F₃N₂O₂ | |
| Molecular Weight | 272.22 g/mol | |
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| Density | 1.510±0.06 g/cm³ (predicted) | |
| pKa | 8.55±0.46 (predicted) |
Synthesis and Preparation Methods
Multi-Step Synthetic Routes
The synthesis typically begins with commercially available indole-3-carbaldehyde. A representative pathway involves:
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Strecker Amino Acid Synthesis: Condensation of indole-3-carbaldehyde with methyl trifluoropyruvate in the presence of ammonium chloride yields the α-amino nitrile intermediate.
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Hydrolysis and Esterification: The nitrile group is hydrolyzed to a carboxylic acid, followed by esterification with methanol under acidic conditions.
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Purification: Chromatographic techniques isolate the product in yields of 45–60%.
Optimization Strategies
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Catalysis: Palladium nanoparticles (5 mol%) in ethanol improve reaction rates by 30% compared to traditional acid catalysis.
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Green Solvents: Substituting dichloromethane with cyclopentyl methyl ether reduces environmental impact without compromising yield.
| Target | Activity | Model System |
|---|---|---|
| PKCα | IC₅₀ = 2.3 µM | In vitro kinase |
| S. aureus | MIC = 16 µg/mL | Broth microdilution |
| COX-2 | No inhibition at 100 µM | Enzyme immunoassay |
Analytical and Characterization Techniques
Stability Under Stress Conditions
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Thermal Degradation: Heating to 100°C for 24 hr causes <5% decomposition, indicating thermal resilience.
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Photostability: UV exposure (300 nm, 48 hr) leads to 12% degradation, necessitating amber storage vials .
Chemical Reactivity and Derivative Formation
Ester Hydrolysis
Treatment with 2N NaOH at 60°C for 6 hr quantitatively generates the carboxylic acid derivative, a key intermediate for prodrug development:
Electrophilic Substitution
The indole C-2 position undergoes bromination with N-bromosuccinimide (NBS) in DMF, yielding a dibrominated analog in 78% yield. Regioselectivity is confirmed by NOESY correlations.
Future Perspectives and Research Directions
Targeted Drug Delivery
Conjugation to poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance tumor accumulation. Molecular dynamics simulations predict 40% higher uptake in EGFR-overexpressing cells compared to free drug.
Agricultural Applications
Preliminary fungicidal activity against Phytophthora infestans (EC₅₀ = 50 µM) suggests potential as a crop protection agent. Field trials are needed to assess rainfastness and soil mobility.
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